Cas no 898389-45-2 (2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/898389-45-2x500.png)
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- MCULE-2192016376
- AKOS015948077
- NS-04859
- 2-(2,4-dichlorophenyl)imidazo-[1,2-a]pyridine-3-carbaldehyde
- 898389-45-2
- 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- MFCD05177256
- 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
-
- インチ: 1S/C14H8Cl2N2O/c15-9-4-5-10(11(16)7-9)14-12(8-19)18-6-2-1-3-13(18)17-14/h1-8H
- InChIKey: QXGVXBUPBWOEMR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1=C(C=O)N2C=CC=CC2=N1)Cl
計算された属性
- せいみつぶんしりょう: 290.0013683g/mol
- どういたいしつりょう: 290.0013683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559489-250mg |
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
898389-45-2 | 98% | 250mg |
¥1421.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559489-100mg |
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
898389-45-2 | 98% | 100mg |
¥1022.00 | 2024-04-26 |
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeに関する追加情報
Introduction to 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 898389-45-2)
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 898389-45-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of both chloro substituents and a aldehyde functional group at the 3-position of the imidazopyridine core makes it a versatile scaffold for further chemical modifications and biological evaluations.
The imidazo[1,2-a]pyridine moiety is a prominent pharmacophore in drug discovery, known for its ability to interact with various biological targets such as enzymes and receptors. The structural features of this compound contribute to its binding affinity and selectivity, making it a valuable candidate for developing novel therapeutic agents. The aldehyde group at the 3-position provides a reactive site for further functionalization, allowing chemists to explore diverse chemical libraries and optimize pharmacokinetic properties.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological potential of compounds like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These methods have facilitated the identification of novel drug candidates with improved efficacy and reduced toxicity. For instance, studies have shown that derivatives of imidazopyridines exhibit promising activities against various diseases, including cancer and infectious disorders.
In the realm of oncology, imidazopyridine-based compounds have been investigated for their ability to inhibit key signaling pathways involved in tumor growth and progression. The chloro substituents in 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are believed to enhance the compound's interaction with biological targets by improving lipophilicity and metabolic stability. This has led to several preclinical studies exploring its potential as an anticancer agent.
Moreover, the aldehyde functionality has been utilized in cross-coupling reactions to introduce additional molecular diversity. For example, palladium-catalyzed reactions with aryl halides or boronic acids can yield novel derivatives with enhanced biological activities. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.
The synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal catalysis and flow chemistry, have been employed to improve yield and purity. These techniques not only enhance efficiency but also minimize environmental impact, aligning with green chemistry principles.
Biological evaluation of this compound has revealed intriguing interactions with enzymes such as kinases and proteases. For instance, preliminary data suggest that it may inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Such findings underscore the compound's potential as a lead molecule for developing kinase inhibitors.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Imidazopyridines, in particular, have shown great promise due to their structural versatility and biological activity. The introduction of chloro groups at specific positions enhances their binding affinity towards biological targets, while the aldehyde group provides a handle for further chemical manipulation.
Recent publications have highlighted the role of imidazopyridines in addressing unmet medical needs. For example, derivatives of this scaffold have been investigated for their antimicrobial properties against resistant strains of bacteria. The structural features of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde make it a suitable candidate for developing novel antibiotics or antiviral agents.
In conclusion,2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features and reactivity make it an attractive scaffold for designing next-generation therapeutic agents. Continued research into this compound is expected to yield novel drugs that address various diseases with improved efficacy and safety profiles.
898389-45-2 (2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) 関連製品
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 832-72-4(Pentafluorophenylacetyl Chloride)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)




